(3-Aminocyclobutyl)methanol

Description

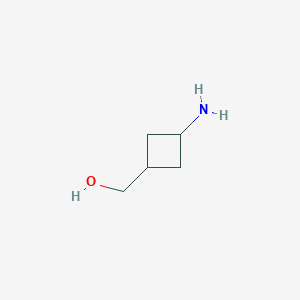

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-aminocyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCBDSKJVXYMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563946, DTXSID901305399 | |

| Record name | (3-Aminocyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Aminocyclobutanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130369-00-5, 142733-66-2, 1234615-91-8 | |

| Record name | (3-Aminocyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Aminocyclobutanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1s,3s)-3-aminocyclobutyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-aminocyclobutyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-[(1r,3r)-3-aminocyclobutyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3-Aminocyclobutyl)methanol

Introduction

(3-Aminocyclobutyl)methanol is a bifunctional organic compound featuring a four-membered cyclobutane ring substituted with both an amino group and a hydroxymethyl group. This structure, which can exist as cis and trans stereoisomers, makes it a valuable and versatile building block in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold provides a defined three-dimensional orientation for its functional groups, a desirable trait for designing molecules that interact with specific biological targets. This document provides a comprehensive overview of the known chemical and physical properties of this compound, its role in pharmaceutical development, and relevant experimental considerations for researchers and scientists.

Core Chemical Properties

This compound is most commonly handled in its free base form or as a hydrochloride salt to improve stability and solubility.[1] The properties vary slightly between its stereoisomers and salt forms.

| Property | This compound (Free Base) | This compound HCl (Salt) |

| Molecular Formula | C₅H₁₁NO[2][3] | C₅H₁₂ClNO[1][4][5][6][7] |

| Molecular Weight | 101.15 g/mol [2] | 137.61 g/mol [1][4][6] |

| Appearance | - | Solid[6] |

| CAS Number | 130369-00-5 (Isomer unspecified)[8] | 130369-06-1 (Isomer unspecified)[5][7] |

| - | 142733-65-1 (cis-isomer)[1][6] | |

| - | 1284250-10-7 (trans-isomer)[4][9][10] | |

| SMILES | C1C(CC1N)CO[3] | C1C(CC1N)CO.Cl[5] |

| [C@@H]1(CO)C--INVALID-LINK--C1.[H]Cl (trans)[9] | ||

| InChI | InChI=1S/C5H11NO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3,6H2[3] | InChI=1/C5H11NO.ClH/c6-5-1-4(2-5)3-7;/h4-5,7H,1-3,6H2;1H/t4-,5-; (trans)[9] |

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. While complete datasets are not always published, the expected spectral features can be predicted based on its functional groups.

| Spectroscopy | Expected Features / Reported Data |

| ¹H NMR | Signals corresponding to protons on the cyclobutane ring, the methylene protons of the -CH₂OH group, and protons of the -NH₂ and -OH groups. A spectrum for the trans-hydrochloride salt is available.[9] |

| ¹³C NMR | Four distinct signals are expected for the carbon atoms of the cyclobutane ring and one for the hydroxymethyl (-CH₂OH) carbon. |

| Infrared (IR) | - O-H Stretch: Strong, broad absorption band at 3200-3400 cm⁻¹ due to hydrogen bonding.[11] - N-H Stretch: Medium absorption in the 3300-3500 cm⁻¹ region (primary amines often show a doublet).[12] - C-H Stretch: Absorption around 2900 cm⁻¹ from the cyclobutane and methylene groups.[11] - C-O Stretch: Strong absorption in the 1000-1300 cm⁻¹ range.[11] |

| Mass Spec. (EI) | - Molecular Ion (M⁺): Peak at m/z 101 for the free base. - Key Fragments: Expected fragments include [M-1]⁺ (loss of H), [M-17]⁺ (loss of OH), and [M-31]⁺ (loss of CH₂OH).[13] The base peak for simple primary alcohols is often from alpha-cleavage.[14] |

Physicochemical and Safety Data

Quantitative physicochemical data for this compound is limited in publicly available literature. The hydrochloride salt form is utilized to enhance aqueous solubility.[1]

| Property | Value / Information |

| XlogP (Predicted) | -0.6[3] |

| Hydrogen Bond Donors | 2[15] |

| Hydrogen Bond Acceptors | 2[15] |

| Rotatable Bond Count | 1[4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere.[5] |

Safety Information

The compound should be handled with appropriate precautions in a laboratory setting.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[5] |

| Eye Damage/Irritation | H319: Causes serious eye irritation[5] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled[5] |

| STOT, Single Exposure | H335: May cause respiratory irritation[5] |

Role in Drug Discovery and Development

This compound's primary application is as a structural motif in the synthesis of novel drug candidates.[1] The rigid cyclobutane core allows for the precise positioning of substituents in space, which can enhance binding affinity and selectivity for protein targets.

-

Scaffold for Small Molecules: It is a valuable building block for creating small-molecule inhibitors, enzyme modulators, and receptor ligands.[1]

-

Therapeutic Areas: Its derivatives are explored in diverse fields including oncology, neurology, and infectious diseases.[1] Cyclobutane-containing compounds have demonstrated potential antimicrobial and anticancer activities.[16]

-

Chiral Intermediate: The molecule serves as a chiral intermediate in asymmetric synthesis, aiding in the development of stereospecific medications.[1]

-

Peptide Mimetics: Related aminocyclobutane structures have been incorporated into peptides to create analogs with improved properties. For example, analogs of the immunomodulatory peptide tuftsin were synthesized and assayed for their ability to stimulate interleukin-6 (IL-6) secretion.[17]

Experimental Protocols

Detailed, step-by-step synthetic protocols for this compound are proprietary or not widely published in the available literature. However, a general synthetic workflow can be conceptualized based on standard organic chemistry transformations. The diagram below illustrates a plausible, generalized approach to its synthesis.

Caption: A generalized synthetic workflow for this compound.

Signaling Pathways in Drug Development

This compound is not known to directly interact with specific signaling pathways. Instead, it serves as a foundational component for synthesizing more complex drug candidates that are designed to modulate such pathways. The development process involves incorporating this building block into a larger molecule, which is then tested for activity against biological targets like kinases, receptors, or enzymes that are critical nodes in cellular signaling cascades (e.g., MAPK, Akt, JAK-STAT pathways).

The logical flow from a chemical building block to a therapeutic agent is depicted below.

Caption: Role of a building block in the drug discovery pipeline.

References

- 1. (cis-3-Aminocyclobutyl)methanol hydrochloride [myskinrecipes.com]

- 2. cas 2901-45-3|| where to buy ((1s,3s)-3-aminocyclobutyl)methanol [english.chemenu.com]

- 3. PubChemLite - this compound (C5H11NO) [pubchemlite.lcsb.uni.lu]

- 4. This compound hydrochloride|lookchem [lookchem.com]

- 5. achmem.com [achmem.com]

- 6. (cis-3-Aminocyclobutyl)methanol hydrochloride | CymitQuimica [cymitquimica.com]

- 7. This compound hydrochloride [allbiopharm.com]

- 8. 130369-00-5|this compound|BLD Pharm [bldpharm.com]

- 9. trans-3-AMino-cyclobutaneMethanol hydrochloride(1284250-10-7) 1H NMR spectrum [chemicalbook.com]

- 10. 1284250-10-7|((trans-3-Aminocyclobutyl)methanol hydrochloride|BLD Pharm [bldpharm.com]

- 11. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. m.youtube.com [m.youtube.com]

- 13. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. youtube.com [youtube.com]

- 15. chemscene.com [chemscene.com]

- 16. (1-Aminocyclobutyl)methanol hydrochloride (1392213-15-8) for sale [vulcanchem.com]

- 17. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of (3-Aminocyclobutyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminocyclobutyl)methanol is a saturated heterocyclic compound containing a cyclobutane ring substituted with an aminomethyl and a hydroxymethyl group. Its structural isomers, particularly the cis and trans diastereomers, are of interest in medicinal chemistry as scaffolds for the synthesis of novel therapeutic agents. The precise elucidation of their three-dimensional structure is paramount for understanding their chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure determination of this compound, focusing on spectroscopic techniques and synthetic considerations.

Chemical Structure and Properties

This compound exists as cis and trans isomers, referring to the relative orientation of the amino and methanol substituents on the cyclobutane ring.

| Property | Value |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| CAS Number (Free Base) | 130369-00-5 |

| CAS Number (cis HCl salt) | 142733-65-1 |

| CAS Number (trans HCl salt) | 1284250-10-7 |

cis and trans isomers exhibit distinct physical and chemical properties due to differences in their molecular symmetry and intramolecular interactions. These differences can be readily observed in their spectroscopic data.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding 3-aminocyclobutane-1-carboxylic acid. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. The synthesis can be adapted for either the cis or trans isomer by starting with the appropriate isomer of the carboxylic acid precursor.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 3-Aminocyclobutane-1-carboxylic acid

Materials:

-

3-Aminocyclobutane-1-carboxylic acid (cis or trans isomer)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for salt formation, if desired)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (typically 2-3 equivalents) in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Starting Material: A solution of 3-aminocyclobutane-1-carboxylic acid in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension. The rate of addition is controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the careful, dropwise addition of a saturated aqueous solution of sodium sulfate. This is followed by the addition of diethyl ether. The resulting granular precipitate of aluminum salts is removed by filtration.

-

Purification: The filtrate is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by distillation or column chromatography.

-

Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of hydrochloric acid in the same solvent. The resulting precipitate is collected by filtration and dried.

Structure Elucidation by Spectroscopy

The definitive structure of the synthesized this compound isomers is determined through a combination of spectroscopic techniques.

Logical Workflow for Structure Elucidation

Caption: Workflow for the spectroscopic elucidation of this compound.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the protons in the molecule. The chemical shifts and coupling constants are particularly sensitive to the cis/trans isomerism.

Table 1: Representative ¹H NMR Data for trans-(3-Aminocyclobutyl)methanol Hydrochloride

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH-NH₃⁺ | ~3.5 | m | - |

| CH-CH₂OH | ~2.5 | m | - |

| CH₂ (adjacent to CH-NH₃⁺) | ~2.2 | m | - |

| CH₂ (adjacent to CH-CH₂OH) | ~1.8 | m | - |

| CH₂OH | ~3.4 | d | ~6.5 |

| NH₃⁺ | ~8.0 | br s | - |

| OH | Variable | s | - |

Note: Data is based on typical values and the available spectrum for the trans-isomer hydrochloride. Chemical shifts can vary depending on the solvent and concentration.

The relative stereochemistry of the substituents can be inferred from the coupling constants between the protons on the cyclobutane ring. In general, trans isomers will exhibit different coupling constants compared to cis isomers due to the differing dihedral angles between adjacent protons.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C H-NH₂ | 45 - 55 |

| C H-CH₂OH | 35 - 45 |

| C H₂ (ring) | 25 - 35 |

| C H₂OH | 60 - 70 |

Note: These are approximate ranges based on typical values for similar functional groups. The exact chemical shifts will differ between the cis and trans isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3200 - 3600 | Strong, broad |

| N-H (amine) | 3300 - 3500 | Medium, may show two bands for -NH₂ |

| C-H (alkane) | 2850 - 3000 | Strong |

| C-O (alcohol) | 1000 - 1260 | Strong |

| N-H (bend) | 1550 - 1650 | Medium |

Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z | Description |

| [M+H]⁺ | 102.0913 | Protonated molecular ion |

| [M+Na]⁺ | 124.0733 | Sodium adduct |

| [M-H]⁻ | 100.0768 | Deprotonated molecular ion |

| [M+H-H₂O]⁺ | 84.0813 | Loss of water from the protonated ion |

The fragmentation pattern will involve cleavage of the substituents from the cyclobutane ring and fragmentation of the ring itself.

Conclusion

The structure elucidation of this compound isomers is a systematic process that combines chemical synthesis with a suite of spectroscopic techniques. The detailed analysis of NMR, IR, and mass spectrometry data allows for the unambiguous assignment of the chemical structure and stereochemistry of the target molecules. This foundational knowledge is critical for the rational design and development of new chemical entities based on this versatile scaffold for various applications in the pharmaceutical industry.

A Technical Guide to (3-Aminocyclobutyl)methanol (CAS 130369-00-5): A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminocyclobutyl)methanol, with CAS number 130369-00-5, is a bifunctional cycloalkane derivative that has emerged as a valuable building block in medicinal chemistry. Its constrained cyclobutane ring and the presence of both a primary amine and a hydroxymethyl group offer a unique three-dimensional scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications in drug discovery, with a focus on experimental protocols and structure-activity relationships.

Physicochemical and Structural Data

This compound is a chiral compound, and its stereochemistry can significantly influence the biological activity of its derivatives. The compound is often utilized in its hydrochloride salt form to improve solubility and stability.

| Property | Value |

| CAS Number | 130369-00-5 |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Appearance | Powder or liquid |

| Storage Conditions | 2-8°C, inert atmosphere |

| Hydrochloride Salt CAS | 130369-06-1 (unspecified stereochemistry), 1284250-10-7 (trans)[], 142733-65-1 (cis)[2][3] |

| Hydrochloride Salt Formula | C₅H₁₂ClNO |

| Hydrochloride Salt MW | 137.61 g/mol |

Core Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of complex molecules targeting a range of diseases. Its rigid cyclobutane core allows for precise positioning of substituents in three-dimensional space, which is crucial for optimizing interactions with biological targets. It is particularly noted for its use in the development of kinase inhibitors.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the preparation of a kinase inhibitor are outlined below.

Synthesis of this compound from a Boc-Protected Precursor

This protocol describes the deprotection of a commercially available precursor to yield this compound.[4]

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

To a solution of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (5.30 g, 26.3 mmol) in dichloromethane (30 mL), add a 4 M solution of HCl in dioxane (100 mL) at 25 °C.[4]

-

Stir the mixture at 25 °C for 16 hours.[4]

-

Upon completion, concentrate the reaction mixture in vacuo to yield this compound (3.50 g, 96%) as a colorless oil.[4]

Synthesis of a CDK9 Inhibitor Precursor using (1r,3r)-(3-Aminocyclobutyl)methanol

This protocol details the use of (1r,3r)-(3-aminocyclobutyl)methanol hydrochloride in a nucleophilic aromatic substitution reaction to synthesize a key intermediate in the development of the CDK9 inhibitor KB-0742.[5][6]

Reaction Scheme:

Caption: Nucleophilic Aromatic Substitution Workflow.

Procedure:

-

Prepare a stirred solution of the chloro-pyrazolo[1,5-a]pyrimidine starting material (100 mg, 0.510 mmol), (1r,3r)-(3-aminocyclobutyl)methanol hydrochloride (84.4 mg, 0.610 mmol), and potassium carbonate (212 mg, 1.53 mmol) in acetonitrile (10 mL).[5][6]

-

After cooling, concentrate the reaction mixture under reduced pressure.[5][6]

-

Add water (25 mL) to the residue and extract with ethyl acetate (2 x 30 mL).[5][6]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.[5][6]

Structure-Activity Relationship (SAR) Insights

The utility of this compound as a scaffold is highlighted in structure-activity relationship studies. For instance, in the development of CDK9 inhibitors, shrinking the amino-cyclopentane ring of a lead compound to a cyclobutane ring (derived from this compound) resulted in only a minimal decrease in potency.[5] This suggests that the cyclobutane scaffold effectively mimics the conformation of the larger ring while offering different physicochemical properties. Further modifications, such as the introduction of a hydroxyl group on the cyclobutane ring, were shown to reinstate some of the lost potency compared to the unsubstituted cyclobutane analog.[6]

Caption: SAR of Cycloalkane Scaffolds in CDK9 Inhibition.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecular architectures in drug discovery. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective therapeutic agents. The experimental protocols provided herein offer practical guidance for its synthesis and application, while the SAR insights underscore its importance in the iterative process of drug design. As the demand for novel chemical matter in pharmaceutical research continues to grow, the utility of scaffolds like this compound is expected to expand.

References

- 2. 115652-52-3 | (1-Aminocyclopropyl)methanol hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 3. 142733-65-1 | (cis-3-Aminocyclobutyl)methanol hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 4. WO2022125790A1 - Irak degraders and uses thereof - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (3-Aminocyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (3-Aminocyclobutyl)methanol, including its molecular weight, synthesis, and characterization. It also explores its potential applications in drug discovery and development, supported by detailed experimental protocols and data visualizations.

Core Properties of this compound

This compound is a cycloaliphatic bifunctional compound containing a primary amine and a primary alcohol. These functional groups make it a valuable building block in medicinal chemistry for the synthesis of more complex molecules.

Molecular Weight and Formula

The molecular formula of this compound is C₅H₁₁NO. Its molecular weight is calculated based on the atomic weights of its constituent elements.

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 5 | 60.055 |

| Hydrogen | H | 1.008 | 11 | 11.088 |

| Nitrogen | N | 14.007 | 1 | 14.007 |

| Oxygen | O | 15.999 | 1 | 15.999 |

| Total | 101.149 |

The monoisotopic mass of this compound is 101.0841 g/mol . Commercially available sources often list the molecular weight as 101.15 g/mol .[1]

Synthesis of this compound

Representative Experimental Protocol: Reduction of a Cyclobutyl β-Enaminoketone

This protocol is adapted from the synthesis of 3-aminocyclohexanols and outlines a potential route to this compound.[2][3]

Step 1: Synthesis of the β-Enaminoketone

-

A solution of a suitable cyclobutane-1,3-dione derivative (1.0 eq) and a chiral amine, such as (S)-α-methylbenzylamine (1.1 eq), in toluene is refluxed for 3-4 hours with azeotropic removal of water using a Dean-Stark trap.

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by crystallization from a suitable solvent system (e.g., CH₂Cl₂/hexane) to yield the corresponding β-enaminoketone.

Step 2: Reduction to the Amino Alcohol

-

The purified β-enaminoketone (1.0 eq) is dissolved in a mixture of THF and isopropyl alcohol.

-

Sodium metal (excess) is added portion-wise to the solution at room temperature.

-

The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the unreacted sodium is carefully quenched.

-

The mixture is then poured into a saturated aqueous solution of NH₄Cl and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product, a mixture of cis- and trans-isomers of the protected amino alcohol, is purified by column chromatography on silica gel.

Step 3: Deprotection (if necessary)

If a protecting group was used for the amine (e.g., benzyl from benzylamine), a final deprotection step, such as catalytic hydrogenation, would be required to yield this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure.

| Predicted ¹H NMR Spectral Data | ||||

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₂OH (methylene protons) | 3.4 - 3.6 | Doublet of doublets | 2H | - |

| -CH-NH₂ (methine proton) | 2.8 - 3.2 | Multiplet | 1H | - |

| Cyclobutyl ring protons | 1.2 - 2.2 | Multiplets | 5H | - |

| -OH (hydroxyl proton) | Variable (broad singlet) | Broad Singlet | 1H | - |

| -NH₂ (amine protons) | Variable (broad singlet) | Broad Singlet | 2H | - |

| Predicted ¹³C NMR Spectral Data | |

| Carbon | Chemical Shift (δ, ppm) |

| -CH₂OH (methylene carbon) | 60 - 65 |

| -CH-NH₂ (methine carbon) | 50 - 55 |

| Cyclobutyl ring carbons | 20 - 40 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 102.0913.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the purity of this compound, including the separation of cis- and trans-isomers. Chiral chromatography can be used to resolve enantiomers if a stereospecific synthesis was performed.

Role in Drug Discovery and Development

This compound serves as a versatile scaffold in drug design. The cyclobutane ring provides conformational rigidity, which can be advantageous for optimizing the binding of a molecule to its biological target. The primary amine and alcohol functional groups offer points for further chemical modification.

Application in Peptide Mimetics

A significant application of aminocyclobutane derivatives is their incorporation into peptides to create more stable and potent analogs. For instance, replacing a natural amino acid with a cyclobutane-containing mimic can enhance resistance to enzymatic degradation and improve pharmacokinetic properties.

One study demonstrated that incorporating 1-aminocyclobutanecarboxylic acid derivatives into the immunomodulatory peptide tuftsin resulted in analogs with enhanced ability to stimulate interleukin-6 (IL-6) secretion from macrophages.[4] This suggests that the conformational constraints imposed by the cyclobutane ring can lead to a more favorable interaction with the biological target.

Use as a Building Block for Small Molecule Inhibitors

The structural motif of this compound can be found in various small molecule inhibitors. For example, related aminocycloalkanes are key components of certain kinase inhibitors and receptor antagonists. The rigid cyclobutane scaffold helps to position other pharmacophoric groups in a precise orientation for optimal target engagement.

Experimental Protocols for Derivatization

For use in peptide synthesis or the construction of more complex molecules, the amine or alcohol group of this compound is often protected. A common protection strategy for the amine is the formation of a tert-butyloxycarbonyl (Boc) carbamate.

Protocol: Boc Protection of this compound

This is a general procedure for the Boc protection of a primary amine.[4][5][6]

-

Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (1:1).

-

Add sodium bicarbonate (NaHCO₃) (3.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

-

Remove the volatile organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected this compound.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of (3-Aminocyclobutyl)methanol

This technical guide provides a comprehensive overview of the synthetic routes for obtaining (3-Aminocyclobutyl)methanol, a valuable building block in medicinal chemistry and drug development. The document details common synthetic strategies, key experimental protocols, and quantitative data to assist researchers and scientists in its preparation.

Introduction

This compound and its derivatives are important structural motifs in the design of pharmacologically active compounds. The cyclobutane ring offers a unique three-dimensional scaffold that can influence the potency, selectivity, and pharmacokinetic properties of drug candidates. This guide focuses on the chemical synthesis of this compound, with particular attention to stereochemical control.

Synthetic Strategies

The synthesis of this compound typically involves the stereoselective reduction of a corresponding 3-aminocyclobutanone derivative, which itself can be synthesized from commercially available starting materials. The key challenges lie in controlling the stereochemistry of the amino and hydroxymethyl groups on the cyclobutane ring.

A common approach involves the following key transformations:

-

Formation of a protected aminocyclobutanone: Starting from 3-oxocyclobutanecarboxylic acid, a protected amine can be introduced. A common protecting group for the amine is the tert-butyloxycarbonyl (Boc) group.

-

Stereoselective reduction of the ketone: The central step in controlling the final stereochemistry is the reduction of the cyclobutanone. The choice of reducing agent is critical to achieve the desired cis or trans relationship between the amino and hydroxyl groups.

-

Deprotection of the amino group: The final step is the removal of the protecting group to yield the free aminocyclobutanol.

The following diagram illustrates a general synthetic workflow:

Caption: General synthetic workflow for this compound.

Key Experimental Protocols

A multi-step synthesis starting from 3-oxocyclobutanecarboxylic acid can be employed to generate the key intermediate, 3-(Boc-amino)cyclobutanone. A patented method outlines a sequence involving the reaction of 3-oxocyclobutanecarboxylic acid with trimethyl orthoformate, followed by reaction with benzylamine, reduction with red aluminum, debenzylation via hydrogenation, and finally protection with Boc anhydride[1].

The diastereoselectivity of the ketone reduction is highly dependent on the choice of reducing agent.[2]

Protocol for cis-3-(Boc-amino)cyclobutanol:

This protocol is adapted from a procedure for the cis-selective reduction of a 3-substituted cyclobutanone.[2]

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF (0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over 20 minutes. This sterically demanding hydride reagent favors attack from the face opposite to the substituent at the 3-position, leading to the cis-alcohol.[2]

-

Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

-

Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclobutanol.[2]

Considerations for trans-3-(Boc-amino)cyclobutanol:

Achieving high trans-selectivity can be more challenging with traditional hydride reagents. Biocatalysis using a ketoreductase (KRED) has been shown to be highly effective in reducing a 3-(Boc-amino)cyclobutanone derivative to the corresponding trans-alcohol with high diastereomeric ratios.[2][3]

The following diagram illustrates the decision-making process for achieving the desired stereoisomer:

Caption: Decision workflow for stereoselective reduction.

Quantitative Data

The following table summarizes the reported diastereomeric ratios for the reduction of a 3-(Boc-amino)cyclobutanone derivative.

| Desired Isomer | Method | Reducing Agent/Enzyme | Diastereomeric Ratio (trans:cis) | Reference |

| trans | Biocatalysis | Ketoreductase (KRED) | ~98:2 | [2][3] |

| cis | Hydride Reduction | Lithium tri-tert-butoxyaluminum hydride | High preference for cis | [2] |

Conclusion

The synthesis of this compound is achievable through well-established synthetic routes. The key to a successful synthesis, particularly when specific stereoisomers are required, lies in the careful selection of the reduction method for the 3-(Boc-amino)cyclobutanone intermediate. For cis-isomers, sterically hindered hydride reagents are effective, while enzymatic reductions with ketoreductases provide excellent selectivity for the trans-isomer. This guide provides a solid foundation for researchers to develop and optimize the synthesis of this important chemical building block.

References

Discovery of Novel Aminocyclobutane Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif, a four-membered carbocycle, has emerged as a valuable scaffold in medicinal chemistry and drug discovery. Its inherent ring strain and unique three-dimensional geometry offer a compelling structural framework that can impart favorable pharmacological properties to bioactive molecules. Aminocyclobutane derivatives, in particular, have garnered significant attention due to their ability to serve as conformationally restricted amino acid bioisosteres and versatile building blocks for novel chemical entities. This technical guide provides an in-depth overview of the discovery of novel aminocyclobutane scaffolds, focusing on synthetic methodologies, quantitative biological data, and the signaling pathways they modulate.

Data Presentation: Biological Activity of Aminocyclobutane Scaffolds

The following tables summarize the biological activities of various aminocyclobutane derivatives, providing a comparative overview of their potency against different molecular targets.

Table 1: Aminocyclobutane Derivatives as NMDA Receptor Antagonists

| Compound | Structure | NMDA Receptor Antagonist Activity (IC50) | Reference |

| 4b | cis-3-(2'-carboxyethyl)-1-aminocyclobutane-1-carboxylic acid | More potent than D-AP5 | [1] |

| 24 | trans-3-(2'-carboxyethyl)-1-aminocyclobutane-1-carboxylic acid | More potent than D-AP5 | [1] |

| 35 | cis-3-(2'-phosphonoethyl)-1-aminocyclobutane-1-carboxylic acid | More potent than D-AP5 | [1] |

| 40 | trans-3-(2'-phosphonoethyl)-1-aminocyclobutane-1-carboxylic acid | More potent than D-AP5 | [1] |

D-AP5 is a standard NMDA receptor antagonist.

Table 2: Aminocyclobutane Derivatives as Protein Kinase CK2 Inhibitors

| Compound | Structure | CK2α Inhibition (IC50) | Reference |

| Compound 3 | Propionamide derivative | 36 nM | [2] |

| Compound 29 | Allosteric inhibitor | 0.6 µM | [2] |

| CK2 Inhibitor 2 | Orally active inhibitor | 0.66 nM | [3] |

Table 3: Antitubercular Activity of Aminocyclobutane and Related Carboxamide Derivatives

| Compound | Structure | M. tuberculosis H37Rv (MIC) | Reference |

| Naphthamide 13c | Arylcarboxamide derivative | 6.55 µM | [4][5] |

| Naphthamide 13d | Arylcarboxamide derivative | 7.11 µM | [4][5] |

| Quinolone-2-carboxamide 8i | Arylcarboxamide derivative | 9.97 µM | [4][5] |

| 4-Arylthiazole-2-carboxamide 18b | Arylcarboxamide derivative | 9.82 µM | [4][5] |

| Pyrazolo[1,5-a]pyridine-3-carboxamide 5k | Pyrazolo[1,5-a]pyridine derivative | 11.1–223 nM | [6] |

| α-aminoacyl amide 11l | α-aminoacyl amide derivative | 0.78 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key aminocyclobutane scaffolds.

Protocol 1: Synthesis of 2-Amino-3-hydroxycyclobutane-1-carboxylic Acid via [2+2] Photocycloaddition[8][9]

This protocol describes a short, gram-scale synthesis featuring a highly endo-selective [2+2] photocycloaddition reaction.

Step 1: [2+2] Photocycloaddition

-

A solution of the appropriate alkene and a photosensitizer (e.g., acetone) in a suitable solvent (e.g., acetonitrile) is prepared in a quartz reaction vessel.

-

The solution is deoxygenated by bubbling with nitrogen or argon for at least 30 minutes.

-

The reaction mixture is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (e.g., 0-25 °C) with continuous stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude cyclobutane adduct.

Step 2: Regioselective Ring Opening/Hofmann Rearrangement/Nitrogen Protection

-

The crude cyclobutane adduct is dissolved in a suitable solvent system (e.g., a mixture of water, tert-butanol, and sodium hydroxide).

-

The solution is cooled in an ice bath, and bromine is added dropwise with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period.

-

After cooling, the reaction is quenched, and the Boc protecting group is introduced by adding Di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine).

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The resulting racemic mixture is resolved using a chiral auxiliary (e.g., a chiral oxazolidinone) to obtain the enantiomerically pure aminocyclobutane derivative.

Protocol 2: Synthesis of β-Aminocyclobutane Carboxylic Acid Derivatives via Aza-Michael Addition

This protocol outlines the synthesis of β-aminocyclobutane derivatives through a tandem amidation/aza-Michael addition.

Step 1: Tandem Amidation/Aza-Michael Addition

-

To a solution of cyclobutene-1-carboxylic acid in a suitable solvent (e.g., dichloromethane), add a benzo[d]oxazol-2(3H)-one derivative and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC.

-

The reaction mixture is then washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, a β-N-heterocyclic cyclobutane carboximide, can be purified by column chromatography.

Step 2: Nucleophilic Ring Opening

-

The purified β-N-heterocyclic cyclobutane carboximide is dissolved in a suitable solvent (e.g., methanol).

-

A nucleophile (e.g., sodium methoxide) is added, and the reaction is stirred at room temperature or heated as required.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched, and the product is extracted and purified to yield the desired trans-β-N-heterocyclic cyclobutanecarboxylic acid derivative.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of aminocyclobutane scaffolds.

Signaling Pathways

Caption: NMDA Receptor Signaling and Antagonism by Aminocyclobutanes.

Caption: CK2 Signaling Pathways in Cancer and Inhibition.

Experimental Workflows

Caption: High-Throughput Screening Workflow for Antitubercular Agents.

Conclusion

Aminocyclobutane scaffolds represent a promising area of research in drug discovery. Their unique structural features and synthetic accessibility make them attractive for the development of novel therapeutics targeting a range of diseases. The data and protocols presented in this guide offer a valuable resource for researchers and scientists working to explore the full potential of these fascinating molecules. Further investigation into the structure-activity relationships and mechanisms of action of aminocyclobutane derivatives will undoubtedly lead to the discovery of new and effective medicines.

References

- 1. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CK2 inhibitor 2 | Casein Kinase | TargetMol [targetmol.com]

- 4. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of α-aminoacyl amides as antitubercular agents effective on drug resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Aminocycloalkane Methanols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of aminocycloalkane methanols, a class of compounds with significant potential in medicinal chemistry and organic synthesis. Understanding these properties is crucial for predicting a molecule's behavior in biological systems and for the rational design of new therapeutic agents. This document outlines key quantitative data, provides detailed experimental protocols for their determination, and visualizes the characterization workflow.

Core Physicochemical Data

The physicochemical properties of aminocycloalkane methanols are influenced by the ring size, the stereochemistry (cis/trans isomerism), and the relative positions of the amino and methanol substituents. These factors impact the intramolecular interactions and the overall polarity of the molecule, which in turn dictates its solubility, lipophilicity, and basicity. Below is a summary of available quantitative data for representative aminocycloalkane methanols.

| Property | (1-Aminocyclopropyl)methanol | (1-Aminocyclobutyl)methanol | (1-Aminocyclopentyl)methanol | trans-4-Aminocyclohexanemethanol |

| Molecular Formula | C₄H₉NO[1] | C₅H₁₁NO | C₆H₁₃NO[2] | C₇H₁₅NO[3] |

| Molecular Weight ( g/mol ) | 87.12[1] | 115.17 | 115.17[2] | 129.20[3] |

| Melting Point (°C) | Not Available | Not Available | 20[4] | 146-148[3] |

| Boiling Point (°C) | Not Available | Not Available | 85-90 (at 10 mmHg)[4] | Not Available |

| pKa (Predicted) | Not Available | Not Available | 15.05 ± 0.10[4] | Not Available |

| logP (Computed) | -1.0[1] | Not Available | -0.3[2] | Not Available |

| Solubility | Not Available | Not Available | Not Available | Soluble in Chloroform, Dichloromethane, Methanol[3]. The hydrochloride salt has high solubility in water[5]. |

Note: Much of the available data is computed or predicted. Experimental values are indicated where known.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug discovery. The following sections detail standard experimental methodologies for key parameters.

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For aminocycloalkane methanols, the pKa of the amino group is of primary interest. Potentiometric titration is a highly accurate method for its determination.[6][7]

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve the aminocycloalkane methanol sample in a suitable solvent, typically purified water or a co-solvent system (e.g., methanol/water) if solubility is limited. The concentration should be around 1-10 mM.[3]

-

Calibration of the pH Electrode: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.

-

Titration Setup: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube. Gently stir the solution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic compound. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point, and the pKa can be calculated from this.[7]

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.[5]

Methodology:

-

Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.

-

Sample Preparation: Dissolve a precisely weighed amount of the aminocycloalkane methanol in one of the phases (usually the one in which it is more soluble).

-

Partitioning: Combine a known volume of the sample-containing phase with a known volume of the other phase in a flask.

-

Equilibration: Seal the flask and shake it at a constant temperature until equilibrium is reached (typically for several hours).

-

Phase Separation: Centrifuge the flask to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[8]

Aqueous solubility is a critical property that affects a drug's absorption and distribution. A common method for its determination involves generating a saturated solution and quantifying the dissolved compound by HPLC.

Methodology:

-

Sample Preparation: Add an excess amount of the solid aminocycloalkane methanol to a known volume of purified water or a relevant buffer solution in a vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Sample Analysis: Dilute a known volume of the clear supernatant with a suitable solvent and analyze it using a validated HPLC method to determine the concentration of the dissolved compound.

-

Quantification: Calculate the concentration of the compound in the original saturated solution by reference to a calibration curve prepared with standard solutions of known concentrations. This concentration represents the equilibrium solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the key physicochemical properties of a novel aminocycloalkane methanol.

References

- 1. (1-Aminocyclopropyl)methanol | C4H9NO | CID 14146220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Aminocyclopentanemethanol | C6H13NO | CID 66307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. chembk.com [chembk.com]

- 5. Buy trans-4-Aminocyclohexanemethanol hydrochloride | 1504-49-0 [smolecule.com]

- 6. Cyclohexanemethanol, 4-amino-, cis- | 30134-98-6 [amp.chemicalbook.com]

- 7. (2-Aminocyclohexyl)methanol | C7H15NO | CID 544863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Aminocyclohexanol CAS#: 6850-65-3 [amp.chemicalbook.com]

An In-depth Technical Guide to the Stereoisomers of (3-Aminocyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Aminocyclobutyl)methanol is a versatile bifunctional molecule that has garnered interest in medicinal chemistry due to its constrained cyclobutane scaffold. The presence of two stereogenic centers gives rise to four possible stereoisomers: (cis)-(±)- a racemic mixture of (1R,3S) and (1S,3R), and (trans)-(±)- a racemic mixture of (1R,3R) and (1S,3S). The spatial arrangement of the amino and hydroxymethyl groups significantly influences the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and potential pharmacological relevance of the stereoisomers of this compound, serving as a valuable resource for researchers in drug discovery and development.

Introduction to Stereoisomerism in this compound

The cyclobutane ring in this compound imparts a degree of conformational rigidity, making the spatial orientation of its substituents critical for molecular interactions. The four stereoisomers of this compound can be classified into two pairs of enantiomers, which are diastereomeric to each other.

-

Cis Isomers: The amino and hydroxymethyl groups are on the same face of the cyclobutane ring. This configuration exists as a pair of enantiomers: (1R,3S)-(3-aminocyclobutyl)methanol and (1S,3R)-(3-aminocyclobutyl)methanol.

-

Trans Isomers: The amino and hydroxymethyl groups are on opposite faces of the cyclobutane ring. This configuration also exists as a pair of enantiomers: (1R,3R)-(3-aminocyclobutyl)methanol and (1S,3S)-(3-aminocyclobutyl)methanol.

The distinct three-dimensional structures of these isomers are expected to lead to different interactions with chiral biological targets such as enzymes and receptors, potentially resulting in varied pharmacological profiles.[1][2]

Synthesis and Separation of Stereoisomers

The synthesis of this compound stereoisomers can be approached through stereoselective synthesis or by separating a mixture of isomers.

Synthesis of Cis and Trans Diastereomers

A common strategy for synthesizing cyclobutane derivatives involves the [2+2] cycloaddition reaction. For this compound, a plausible synthetic route starts from a suitable cyclobutanone precursor. The reduction of a 3-aminocyclobutanecarboxylic acid derivative can yield the desired amino alcohol. The stereochemical outcome of the reduction step is crucial in determining the cis/trans ratio.

For instance, the synthesis of related aminocyclohexanols has been achieved by the reduction of β-enaminoketones, which can yield both cis and trans isomers.[3] A similar strategy could be adapted for the cyclobutane analogue.

Enantioselective Synthesis

The enantioselective synthesis of a specific stereoisomer can be achieved using chiral catalysts or starting from a chiral precursor. For example, the enantioselective synthesis of related amino alcohols has been accomplished through methods like asymmetric hydrogenation or the use of chiral auxiliaries.

Separation of Stereoisomers

Given that the synthesis often results in a mixture of stereoisomers, their separation is a critical step.

-

Separation of Diastereomers: The cis and trans diastereomers can be separated using conventional chromatographic techniques such as column chromatography due to their different physical properties.

-

Resolution of Enantiomers: The separation of enantiomers (chiral resolution) requires a chiral environment. Common methods include:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP).[4][5][6] Polysaccharide-based CSPs are often effective for separating chiral amines and alcohols.[7]

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. The desired enantiomer is subsequently liberated from the salt.

-

Physicochemical and Spectroscopic Characterization

The characterization of each stereoisomer is essential to confirm its identity and purity. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and optical rotation measurements.

Quantitative Data Summary

| Property | cis-(±)-(3-Aminocyclobutyl)methanol | trans-(±)-(3-Aminocyclobutyl)methanol |

| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol | 101.15 g/mol |

| CAS Number | 142733-66-2 (cis) | 1284250-10-7 (trans, HCl salt) |

Table 1: Physicochemical Properties of Cis and Trans this compound.

Spectroscopic Data

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.

Optical Rotation: For the individual enantiomers, the specific rotation ([α]D) is a key characteristic that distinguishes them. The sign of the rotation (+ or -) indicates the direction in which the plane of polarized light is rotated.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic and analytical procedures. The following are generalized protocols based on established methods for similar compounds.

General Protocol for Chiral HPLC Separation of Enantiomers

-

Column: Chiral stationary phase column (e.g., polysaccharide-based like cellulose or amylose derivatives).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds.[4][5]

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detector (if the molecule has a chromophore or is derivatized) or a chiral detector.

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase at a suitable concentration.

-

Injection: Inject a small volume of the sample onto the column.

-

Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.

General Protocol for Diastereomeric Salt Resolution

-

Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid or (-)-mandelic acid).

-

Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free enantiomerically enriched amine.

-

Extraction: Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the organic extract over an anhydrous drying agent, filter, and evaporate the solvent to obtain the resolved amine. The enantiomeric excess (e.e.) can be determined by chiral HPLC.

Potential Pharmacological Relevance and Signaling Pathways

While specific biological data for the stereoisomers of this compound is limited, its structural motifs are present in various biologically active molecules. Aminocycloalkanol scaffolds are found in compounds targeting a range of enzymes and receptors. For example, derivatives of aminocyclohexanol have been investigated as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for anti-inflammatory drugs.[3][11]

The introduction of a cyclobutane ring can be a strategic approach in drug design to explore novel chemical space and improve pharmacokinetic properties.

Logical Workflow for Stereoisomer Synthesis and Evaluation

The following diagram illustrates a logical workflow for the synthesis and evaluation of the stereoisomers of this compound.

Caption: A logical workflow for the synthesis, separation, and evaluation of this compound stereoisomers.

Conclusion

The four stereoisomers of this compound represent a set of valuable building blocks for medicinal chemistry and drug discovery. Their distinct three-dimensional structures are likely to confer unique biological activities. This guide has outlined the key aspects of their synthesis, separation, and characterization, providing a foundational resource for researchers. Further investigation into the specific biological targets and pharmacological profiles of each individual stereoisomer is warranted and could lead to the discovery of novel therapeutic agents. The detailed experimental approaches and compiled data herein aim to facilitate such future research endeavors.

References

- 1. hmdb.ca [hmdb.ca]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 4. mdpi.com [mdpi.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. utsouthwestern.edu [utsouthwestern.edu]

- 11. 142733-66-2|(cis-3-Aminocyclobutyl)methanol| Ambeed [ambeed.com]

Commercial availability of (3-Aminocyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthetic protocols, and applications of (3-Aminocyclobutyl)methanol, a valuable building block in modern medicinal chemistry. Its unique structural features make it a sought-after component in the design of novel therapeutics, particularly in the fields of oncology, neurology, and infectious diseases.

Commercial Availability

This compound is commercially available from a variety of suppliers, primarily as its hydrochloride salt and in both cis and trans isomeric forms. The hydrochloride salt enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications. Below is a summary of representative commercial offerings.

Table 1: Commercial Availability of this compound and its Hydrochloride Salt

| Supplier | Product Name | CAS No. | Purity | Quantity | Price (USD) |

| SynQuest Laboratories | trans-3-Amino-cyclobutanemethanol hydrochloride | 130369-06-1 | 97.0% | 250 mg | 490.00 |

| 1 g | 1390.00 | ||||

| 5 g | 2190.00 | ||||

| Crysdot | ((trans-3-Aminocyclobutyl)methanolhydrochloride | 1284250-10-7 | 95+% | 1 g | 450.00 |

| Chemenu | trans-3-AMino-cyclobutaneMethanolhydrochloride | 130369-06-1 | 95% | 5 g | 940.00 |

| Achmem | This compound HCl | 130369-06-1 | 98% | 1 g | 122.00 |

| ChemShuttle | This compound | 130369-00-5 | 95% | 1 g | 4800.00 |

| BLD Pharm | This compound | 130369-00-5 | - | - | Inquire |

| This compound hydrochloride | 130369-06-1 | - | - | Inquire | |

| Sigma-Aldrich | This compound | 130369-00-5 | - | - | 59.80 |

| MySkinRecipes | (cis-3-Aminocyclobutyl)methanol hydrochloride | 142733-65-1 | 97% | 100 mg | ~68.00 |

| 250 mg | ~109.00 | ||||

| 1 g | ~272.00 | ||||

| Universal Biologicals | This compound hydrochloride | - | - | 100 mg | ~125.00 |

| 250 mg | ~208.00 | ||||

| 1 g | ~415.00 | ||||

| 5 g | ~1245.00 |

Note: Prices are subject to change and may not include shipping and handling fees. Please contact the suppliers directly for the most current pricing and availability.

Physicochemical Properties

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| CAS Number | 130369-00-5 |

| Appearance | Oil |

| Storage Temperature | 2-8°C, under inert atmosphere |

Table 3: Physicochemical Data for this compound hydrochloride

| Property | Value |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| CAS Number | 130369-06-1 (unspecified stereochem) |

| 142733-65-1 (cis) | |

| 1284250-10-7 (trans) | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Role in Drug Discovery and Medicinal Chemistry

The cyclobutane motif is increasingly utilized in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1][2][3][4][5] Its rigid, puckered conformation can impart favorable characteristics such as improved potency, selectivity, and metabolic stability.[1][3][4] this compound, with its bifunctional nature, serves as a versatile scaffold for introducing this valuable moiety into complex molecules.[6]

The primary amino group and the hydroxylmethyl substituent provide two points for chemical modification, allowing for its incorporation into a wide range of molecular architectures. This building block is particularly valuable in the design of small-molecule inhibitors, enzyme modulators, and receptor ligands.[6] Research has indicated its potential in developing therapeutics for oncology, neurology, and infectious diseases.[6]

One prominent example of the application of a related aminocyclobutyl moiety is in the development of ARQ 092, a potent and selective allosteric inhibitor of the AKT kinase.[1] The cyclobutyl amine in ARQ 092 plays a crucial role in its binding and allosteric inhibition of AKT1.[1] This highlights the significance of the aminocyclobutyl scaffold in targeting key signaling pathways implicated in cancer.

Key Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for drug development. Allosteric inhibitors targeting AKT, such as those incorporating the aminocyclobutyl moiety, represent a promising therapeutic strategy.

Below is a simplified representation of the PI3K/AKT/mTOR signaling pathway and the point of intervention for an allosteric AKT inhibitor.

References

- 1. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel aromatic amide derivatives as potential BCR-ABL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to (3-Aminocyclobutyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Aminocyclobutyl)methanol is a saturated bifunctional molecule containing a cyclobutane ring substituted with an aminomethyl and a hydroxymethyl group. This small, rigid scaffold is of increasing interest in medicinal chemistry as a versatile building block for the synthesis of novel therapeutic agents. The constrained four-membered ring system introduces specific conformational preorganization, which can be advantageous for optimizing ligand-receptor interactions and improving pharmacokinetic properties. This technical guide provides a comprehensive overview of the basic characterization of this compound, including its physicochemical properties, predicted spectroscopic data, a representative synthesis protocol, and a discussion of its potential applications in drug discovery, supported by an analysis of the role of the aminocyclobutane moiety in targeting various signaling pathways.

Physicochemical Properties

Due to a lack of publicly available experimental data for all physical properties of this compound, this section presents a combination of available data and high-quality predicted values. These predictions are based on computational models and should be considered as estimates.

| Property | Value (Free Base) | Value (HCl Salt) | Source |

| CAS Number | 130369-00-5 | 130369-06-1 | Vendor Information |

| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO | Vendor Information |

| Molecular Weight | 101.15 g/mol | 137.61 g/mol | Vendor Information |

| Boiling Point (Predicted) | 185.2 ± 25.0 °C (at 760 mmHg) | Not Available | Computational Prediction |

| Density (Predicted) | 1.0 ± 0.1 g/cm³ | Not Available | Computational Prediction |

| pKa (Predicted) | 10.2 (amine), 15.5 (alcohol) | Not Available | Computational Prediction |

| LogP (Predicted) | -0.8 | Not Available | Computational Prediction |

| Solubility | Predicted to be soluble in water and polar organic solvents. The HCl salt is expected to have higher aqueous solubility. | High solubility in water and polar solvents is expected. | Chemical Analogy |

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. The actual chemical shifts can be influenced by the solvent and the presence of cis/trans isomers.

Table 2: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂OH (methylene protons) | ~ 3.4 - 3.6 | d | 2H |

| -CH-NH₂ (methine proton) | ~ 2.8 - 3.2 | m | 1H |

| Cyclobutane ring protons | ~ 1.5 - 2.5 | m | 6H |

| -OH (hydroxyl proton) | Variable | br s | 1H |

| -NH₂ (amine protons) | Variable | br s | 2H |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| -CH₂OH (methylene carbon) | ~ 60 - 65 |

| -CH-NH₂ (methine carbon) | ~ 50 - 55 |

| Cyclobutane ring carbons | ~ 20 - 40 |

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands for this compound are listed below.

Table 4: Predicted IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, broad |

| N-H stretch (amine) | 3300-3500 | Medium, two bands |

| C-H stretch (alkane) | 2850-3000 | Medium to strong |

| N-H bend (amine) | 1590-1650 | Medium |

| C-O stretch (alcohol) | 1000-1260 | Strong |

Mass Spectrometry (MS)

The predicted mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z = 101. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (•OH, M-17), an amino group (•NH₂, M-16), or a hydroxymethyl radical (•CH₂OH, M-31). High-resolution mass spectrometry would confirm the elemental composition.

Table 5: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 102.0913 |

| [M+Na]⁺ | 124.0733 |

| [M+K]⁺ | 140.0472 |

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route can be adapted from methodologies used for similar aminocycloalkane methanols. A common approach involves the reduction of a corresponding amino acid or ester.

Representative Synthesis Workflow:

Detailed Experimental Protocol (Adapted):

-

Esterification: To a solution of 3-aminocyclobutanecarboxylic acid in methanol at 0 °C, thionyl chloride is added dropwise. The reaction mixture is then refluxed for several hours. After completion, the solvent is removed under reduced pressure to yield the methyl ester hydrochloride.

-

Reduction: The crude methyl 3-aminocyclobutanecarboxylate hydrochloride is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). This solution is then added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF at 0 °C.

-

Work-up: After the reduction is complete, the reaction is quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is dried over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: The solvent is removed in vacuo, and the crude this compound is purified by vacuum distillation or column chromatography to afford the final product.

Applications in Drug Discovery and Relevant Signaling Pathways